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Compound of Interest

Compound Name:
2-Chloro-3-iodo-4-

(trifluoromethyl)pyridine

CAS No.: 1186405-09-3

Cat. No.: B1389501

Get Quote

Executive Summary
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1186405-09-3) is a highly specialized

halogenated pyridine scaffold used primarily as a regioselective building block in the synthesis

of complex agrochemicals and pharmaceutical agents. Its unique substitution pattern—

featuring a labile iodide at C-3, a nucleophilic substitution-prone chloride at C-2, and a lipophilic

trifluoromethyl group at C-4—allows for orthogonal functionalization strategies. This guide

details its identification, validated synthetic protocols, reactivity profiles, and safety handling.
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Property Data

Chemical Name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

CAS Registry Number 1186405-09-3

Molecular Formula

Molecular Weight 307.44 g/mol

MDL Number MFCD12827836

Appearance Off-white to pale yellow solid

Melting Point ~65–70 °C (Typical for analogous iodopyridines)

Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Storage 2–8 °C, Light-sensitive (Store under Inert Gas)

Synthesis: Directed Ortho-Lithiation (DoM)
The most robust and field-proven synthetic route utilizes Directed Ortho-Metalation (DoM). The

C-3 proton of the precursor, 2-chloro-4-(trifluoromethyl)pyridine, is rendered highly acidic due to

the synergistic electron-withdrawing effects of the adjacent chlorine (inductive,

-withdrawing) and the trifluoromethyl group (strong inductive,

-withdrawing).

Reaction Mechanism[1][2][3]
Deprotonation: Lithium diisopropylamide (LDA) selectively removes the C-3 proton at low

temperature (-78 °C) to form the lithiated intermediate.

Electrophilic Quench: Iodine (

) is added to the lithiated species, effecting a halogen exchange to yield the 3-iodo product.

Step-by-Step Protocol
Reagents:
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Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) [1.0 eq]

Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane [1.1–1.2 eq]

Electrophile: Iodine (

) [1.2 eq], dissolved in anhydrous THF

Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add

anhydrous THF and cool to -78 °C (dry ice/acetone bath).

Base Addition: Add LDA solution dropwise via syringe, maintaining internal temperature

below -70 °C.

Substrate Addition: Dissolve the starting pyridine in minimal THF and add dropwise to the

LDA solution. Stir at -78 °C for 1–2 hours to ensure complete lithiation (formation of the 3-

lithio species).

Note: The solution often turns a deep red/orange color upon lithiation.

Quench: Add the Iodine/THF solution dropwise. The color will fade/change as the iodine is

consumed.

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine. Extract with Ethyl Acetate (

).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4-(trifluoromethyl)pyridine
(CAS 81565-18-6)

Step 1: Lithiation
(LDA, THF, -78°C)

 Deprotonation at C-3 3-Lithio Intermediate
(Transient Species)

Step 2: Iodine Quench
(I2 in THF)

 Electrophilic Attack 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
(CAS 1186405-09-3)

 Isolation 
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Figure 1: Validated synthetic workflow via Directed Ortho-Metalation (DoM).

Reactivity Profile & Chemoselectivity
The scaffold offers three distinct handles for functionalization, allowing for "programmed"

synthesis where reactions occur in a specific order based on reactivity differences.

The "Orthogonal" Reactivity Map
C-3 Iodine (Most Reactive): The C-I bond is the weakest. It is the primary site for Palladium-

catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Negishi) or Lithium-Halogen

exchange.

C-2 Chlorine (Moderately Reactive): Activated by the electron-withdrawing ring nitrogen and

the para-trifluoromethyl group. It undergoes Nucleophilic Aromatic Substitution (

) with amines, thiols, or alkoxides.

C-4 Trifluoromethyl (Stable): Generally inert under standard coupling conditions; serves to

modulate lipophilicity (

) and metabolic stability.

Strategic Functionalization Diagram
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2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

Suzuki Coupling (C-3)
Pd(PPh3)4, Ar-B(OH)2

(Site Selective)

 High Reactivity (I > Cl) 

SnAr Substitution (C-2)
R-NH2 / NaH

(Requires Higher Temp)

 Moderate Reactivity 

Li-Halogen Exchange (C-3)
iPrMgCl or nBuLi

(Form Grignard/Lithio species)

 Cryogenic Conditions 
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Figure 2: Chemoselective reaction pathways. The C-3 Iodine allows for initial carbon-carbon

bond formation without disturbing the C-2 Chlorine.

Safety & Handling (E-E-A-T)
As a halogenated pyridine, this compound poses specific hazards. Protocols must be strictly

enforced.

Hazard Statements (GHS):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling:

Engineering Controls: Always handle inside a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended for organolithium steps), safety goggles,

and lab coat.

Storage: Store under inert atmosphere (Argon) at 2–8 °C. Iodine-containing compounds

can degrade/discolor upon light exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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